m-Methylcinnamyl bromide
Description
Brominated organic compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity, stability, and biological activity. These compounds often serve as alkylating agents or intermediates in organic synthesis.
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(3-bromoprop-1-enyl)-3-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,7H2,1H3 |
InChI Key |
HSRUIACOXLDFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=CCBr |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Cinnamyl bromides typically undergo nucleophilic substitution (SN2 or SN1) due to the electrophilic nature of the allylic bromide. For m-Methylcinnamyl bromide, the meta-methyl group may influence steric and electronic effects:
-
Hydrolysis :
Reaction with water or hydroxide ions could yield m-methylcinnamyl alcohol. The reaction rate depends on solvent polarity and the stability of the carbocation intermediate. -
Grignard Formation :
Reacting with magnesium in dry ether could generate a Grignard reagent, enabling carbon-carbon bond formation (e.g., with carbonyl compounds) .
Elimination Reactions
Under basic conditions (e.g., KOtBu), m-Methylcinnamyl bromide may undergo dehydrohalogenation to form conjugated dienes, influenced by the meta-methyl group’s steric hindrance:
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) are plausible:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives |
| Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N | Styrenes or substituted alkenes |
The meta-methyl group may reduce reactivity compared to unsubstituted cinnamyl bromides due to electronic effects .
Radical Reactions
In the presence of initiators (e.g., AIBN), m-Methylcinnamyl bromide could participate in radical chain processes, such as atom-transfer radical polymerization (ATRP) or allylic functionalization .
Comparative Reactivity
The meta-methyl substituent is expected to alter reactivity relative to para- or ortho-substituted analogs:
| Property | m-Methylcinnamyl Bromide | p-Methylcinnamyl Bromide |
|---|---|---|
| Electrophilicity | Moderate | Higher (due to resonance) |
| Steric Effects | Moderate | Lower |
| Solvolysis Rate | Slower | Faster |
Comparison with Similar Compounds
Comparison with Structurally Similar Bromides
Hypothetical Comparison with m-Methylcinnamyl Bromide :
Reactivity :
- As a cinnamyl bromide, This compound likely exhibits nucleophilic substitution reactivity, akin to benzyl bromides (e.g., 3-Benzylthiazolium bromide). Such reactivity is critical in cross-coupling reactions or drug derivatization .
- Unlike methyl bromide (a small alkyl bromide), aromatic bromides typically require harsher conditions for substitution due to resonance stabilization of the leaving group .
Biological Activity: Sepantronium bromide demonstrates potent anticancer activity via survivin inhibition.
Q & A
Q. What are the optimal synthetic pathways for preparing m-Methylcinnamyl bromide using Grignard reagents?
- Methodological Answer : The synthesis of this compound can be optimized via Grignard reagent intermediates. For allylic bromides, a modified Gilman method is effective:
- Use finely divided magnesium (3 atoms) and ether (7.5 mols) per 0.5 mol of allyl bromide .
- Maintain reaction temperatures between 0–5°C to minimize by-product formation (e.g., dibenzyl from excess magnesium) .
- Filter excess magnesium post-reaction to improve yields (90–95% reported for analogous compounds) .
- Key Data :
| Solvent | Yield (%) | By-Products Observed |
|---|---|---|
| Ether | 90–95 | Minimal |
| Benzene | 0.4 | Significant |
| Toluene | 100 | None |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methyl and cinnamyl group positions. For bromides, coupling constants (e.g., ) provide structural insights .
- X-ray Photoelectron Spectroscopy (XPS) : Identify bromine (Br 3d) binding energy (~70 eV) to confirm bromide presence .
- Infrared (IR) Spectroscopy : Detect C-Br stretching vibrations (~550–600 cm) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air immediately .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential toxicity .
- First Aid : For spills, neutralize with sodium bicarbonate and evacuate the area. Consult SDS for emergency procedures .
Advanced Research Questions
Q. How can contradictory reactivity data for this compound in organometallic reactions be resolved?
- Methodological Answer :
- Control Variables : Test solvent polarity (e.g., ether vs. toluene) and reagent purity. For example, toluene increases diphenyl yields in Grignard reactions by 100% compared to benzene .
- By-Product Analysis : Use GC-MS to identify side products (e.g., non-acid oils in carboxylation reactions) and adjust stoichiometry .
- Replicate Conditions : Compare results with historical data (e.g., 1929 Gilman studies) to isolate procedural inconsistencies .
Q. What methodological optimizations are critical for detecting trace impurities in this compound via gas chromatography (GC)?
- Methodological Answer :
- Column Selection : Use a DB-5MS column for brominated compounds to resolve peaks (e.g., methyl bromide vs. dibromomethane) .
- Detector Sensitivity : Employ atomic emission detectors (AED) with helium plasma for Br-specific detection (LOD: 0.10 mg/L) .
- Calibration Standards : Prepare solutions with chilled methylene chloride to stabilize volatile bromides .
Q. How does solvent choice influence the stability of this compound in SN2 reactions?
- Methodological Answer :
- Polar Aprotic Solvents : Use dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity and reduce hydrolysis .
- Temperature Control : Store solutions at –20°C to prevent degradation; avoid long-term storage in ether due to peroxide formation .
- Kinetic Studies : Monitor reaction rates via -NMR to correlate solvent dielectric constants with bromide stability .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
